molecular formula C16H15N3O3S2 B6522136 2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide CAS No. 933211-18-8

2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B6522136
CAS No.: 933211-18-8
M. Wt: 361.4 g/mol
InChI Key: MYLBDLIYCJSXSF-UHFFFAOYSA-N
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Description

2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide is a useful research compound. Its molecular formula is C16H15N3O3S2 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.05548370 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzothiadiazine derivatives are known to act as KATP channel activators, which influence the release of insulin from pancreatic beta cells . The compound’s interaction with these channels suggests its potential role in managing diabetes. Additionally, it may interact with AMPA receptors, which are involved in synaptic transmission and plasticity in the central nervous system .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with KATP channels can modulate cellular energy metabolism and insulin secretion in pancreatic cells . In neuronal cells, its potential interaction with AMPA receptors can affect synaptic plasticity and neurotransmission, which are critical for learning and memory .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may act as an activator or inhibitor of certain enzymes, thereby influencing biochemical pathways. For instance, its role as a KATP channel activator involves binding to the channel and promoting its opening, which leads to changes in cellular ion flux and membrane potential . This mechanism is crucial for its effects on insulin secretion and neuronal activity.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound’s stability is essential for its sustained activity in biochemical assays. Over time, it may undergo degradation, which can affect its efficacy. Long-term studies in in vitro and in vivo models are necessary to evaluate its potential therapeutic benefits and any adverse effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses may exhibit beneficial effects, such as improved insulin secretion and enhanced neuronal function. High doses could lead to toxic or adverse effects, including potential disruption of cellular homeostasis and toxicity in vital organs . Understanding the dosage-response relationship is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its activation of KATP channels can influence glucose metabolism and insulin release, which are critical for maintaining blood glucose levels . Additionally, its effects on AMPA receptors may impact neurotransmitter metabolism in the brain .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within target cells. Its distribution within tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biological effects .

Properties

IUPAC Name

2-[(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S2/c1-11-7-8-14-13(9-11)18-16(19-24(14,21)22)23-10-15(20)17-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLBDLIYCJSXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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